molecular formula C16H25NO2S B13716850 3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine

3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine

Cat. No.: B13716850
M. Wt: 295.4 g/mol
InChI Key: AVHFNJJTHSRZKS-UHFFFAOYSA-N
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Description

3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine is a structurally complex amine featuring a cyclobutane core substituted with a 3-(methylsulfonyl)phenyl group and a branched butylamine chain. Key characteristics include:

  • Molecular Formula: Estimated as C₁₆H₂₄NO₂S (calculated from structural analysis).
  • Molecular Weight: ~294.07 g/mol.
  • Cyclobutane ring: Introduces conformational rigidity compared to smaller rings (e.g., cyclopropane). 3-Methylbutylamine chain: Enhances lipophilicity and may influence pharmacokinetics.

This compound’s synthesis likely involves multi-step processes, such as cyclobutane ring formation, sulfonation, and amine alkylation, akin to methods described in patent literature . Potential applications include medicinal chemistry, where the sulfonyl group and amine moiety suggest roles as enzyme inhibitors or receptor modulators.

Properties

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

3-methyl-1-[1-(3-methylsulfonylphenyl)cyclobutyl]butan-1-amine

InChI

InChI=1S/C16H25NO2S/c1-12(2)10-15(17)16(8-5-9-16)13-6-4-7-14(11-13)20(3,18)19/h4,6-7,11-12,15H,5,8-10,17H2,1-3H3

InChI Key

AVHFNJJTHSRZKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC(=CC=C2)S(=O)(=O)C)N

Origin of Product

United States

Preparation Methods

Coupling Reactions and Intermediate Formation

According to patent US10696657B2, a critical step in the preparation involves coupling reactions to form the carbon-carbon bond between the cyclobutyl ring and the aryl group bearing the methylsulfonyl substituent. Palladium-catalyzed cross-coupling methods, such as Suzuki or Buchwald-Hartwig amination, are commonly employed, utilizing palladium(II) chloride complexes as catalysts.

  • Catalyst: Palladium(II) chloride bis(triphenylphosphine) [PdCl2(PPh3)2].
  • Base: Potassium hydroxide or other suitable bases facilitate the coupling.
  • Conditions: Typically conducted under inert atmosphere, moderate to elevated temperatures.

This coupling step yields key intermediates that retain functional handles for further modification.

Installation of the Methylsulfonyl Group

The methylsulfonyl substituent on the phenyl ring is introduced via oxidation of methylthio (thioether) precursors. This transformation is well-documented in the literature:

  • Starting from a methylthio-substituted phenyl intermediate, oxidation is performed using meta-chloroperoxybenzoic acid (m-CPBA).
  • This oxidation proceeds through the sulfoxide intermediate to the sulfone stage, yielding the methylsulfonyl group.

This method ensures high regioselectivity and preserves other sensitive functionalities in the molecule.

Amination and Side Chain Introduction

The butylamine side chain is introduced by nucleophilic substitution or amination of a suitable precursor intermediate:

  • Amination of dichlorinated heterocycles or halogenated cyclobutyl intermediates with butylamine or its derivatives.
  • Use of bases such as diisopropylethylamine or triethylamine to facilitate amine substitution.
  • Reaction solvents include polar aprotic solvents like dimethylformamide (DMF).
  • Reaction times vary from 0.5 to 16 hours at room temperature or slightly elevated temperatures.

This step is followed by purification using silica gel chromatography or reverse-phase high-performance liquid chromatography (HPLC) to isolate the desired amine product.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Palladium-catalyzed coupling PdCl2(PPh3)2, KOH, inert atmosphere, heat Cyclobutyl-aryl coupled intermediate
2 Oxidation m-CPBA, dichloromethane, 0°C to room temperature Conversion of methylthio to methylsulfonyl phenyl
3 Amination Butylamine, DMF, i-Pr2NEt or Et3N, room temp Introduction of 1-butylamine side chain
4 Purification Silica gel chromatography or reverse-phase HPLC Pure 3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine

Detailed Research Outcomes

Yield and Purity

  • Coupling reactions typically proceed with moderate to good yields (50-85%), depending on substrate purity and catalyst efficiency.
  • Oxidation with m-CPBA is efficient, yielding sulfone derivatives with high selectivity and minimal side products.
  • Amination steps yield the final amine compound in moderate yields (60-80%), with purification necessary to achieve high purity suitable for biological evaluation.

Structural Confirmation

  • Intermediates and final products are characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography where applicable.
  • X-ray crystallography confirms the stereochemistry of cyclobutyl substitution and the presence of the methylsulfonyl group.

Scalability and Practical Considerations

  • The described methods are amenable to scale-up, with palladium-catalyzed coupling and oxidation steps being commonly used in industrial settings.
  • Use of readily available reagents and mild conditions enhances the practical applicability of these methods.
  • Careful control of reaction conditions is necessary to prevent overoxidation or side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H25NO2SC_{16}H_{25}NO_2S and a molecular weight of 295.44 g/mol. Its structural features include a cyclobutyl group and a methylsulfonyl phenyl moiety, which contribute to its biological activity.

Neurodegenerative Diseases

Research indicates that compounds similar to 3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine may stabilize microtubules, which are critical for neuronal integrity. In studies involving transgenic mouse models of neurodegenerative diseases like Alzheimer's, such compounds have shown promise in reducing tau pathology and neuronal loss, suggesting potential therapeutic benefits for conditions characterized by tau aggregation .

Histamine Receptor Modulation

This compound has been identified as a potential modulator of histamine H3 receptors, which play a significant role in various neurological processes including cognition and memory. The ability to selectively modulate these receptors positions it as a candidate for treating disorders related to cognitive dysfunction .

Case Study 1: Microtubule Stabilization

A study evaluated the structure-activity relationship of microtubule-stabilizing compounds, revealing that derivatives similar to this compound exhibited significant improvements in microtubule density and reductions in axonal dystrophy in mouse models. These findings suggest that such compounds could be beneficial for developing treatments for neurodegenerative diseases .

Case Study 2: Anticancer Activity

Another area of investigation involves the anticancer properties of structurally related compounds. Research has shown that certain derivatives can inhibit rapidly dividing cancer cell lines through mechanisms that may involve microtubule stabilization. This highlights the potential of this compound and its analogs in cancer therapy .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Neurodegenerative DiseasesReduced tau pathology and neuronal loss in transgenic mouse models
Histamine Receptor ModulationPotential for treating cognitive dysfunction by modulating H3 receptors
Anticancer ActivityInhibition of rapidly dividing cancer cell lines through microtubule stabilization

Mechanism of Action

The mechanism of action of 3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine (Target) C₁₆H₂₄NO₂S 294.07 Cyclobutane core, branched butylamine, methylsulfonylphenyl group.
1-[3-(Methylsulfonyl)phenyl]cyclopropylamine () C₁₀H₁₃NO₂S 211.28 Cyclopropane ring, smaller structure, no alkylamine chain.
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol () C₁₅H₂₃NO₃S 297.41 Piperidine ring, hydroxyl group, propyl chain.
3-Methylcyclobutan-1-amine () C₅H₁₁N 85.15 Simple cyclobutane-amine, no aromatic or sulfonyl substituents.
Key Observations:
  • This may enhance metabolic stability relative to cyclopropane derivatives .
  • Substituents : The methylsulfonylphenyl group is a common feature in and compounds, suggesting shared electronic properties (e.g., electron-withdrawing effects). The target’s branched butylamine chain increases lipophilicity (predicted logP ~2.5–3.0) compared to shorter chains (e.g., propyl in ).
A. 1-[3-(Methylsulfonyl)phenyl]cyclopropylamine ()
  • Applications : Cyclopropane amines are often used as intermediates in drug synthesis. The sulfonyl group may target enzymes like kinases .
  • Synthesis : Likely involves cyclopropanation of aryl precursors, followed by sulfonation.
  • Limitations : High ring strain may reduce stability under physiological conditions compared to cyclobutane analogs.
B. Piperidine Derivatives ()
  • Applications : Piperidine scaffolds are prevalent in CNS drugs due to their bioavailability. The hydroxyl group in 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol could enhance solubility .
  • Synthesis : Patent methods involve alkylation of piperidine with sulfonylphenyl halides.
  • Divergence : The target’s cyclobutane may offer unique binding conformations unavailable to piperidine’s chair structure.
C. 3-Methylcyclobutan-1-amine ()
  • Role : Primarily a building block for larger structures. Lacks the sulfonylphenyl group, limiting direct pharmacological relevance.

Functional Group Impact

  • Methylsulfonylphenyl Group : Present in the target and compounds, this group enhances polarity and may improve target binding via sulfone-oxygen interactions.
  • Amine Chains : The target’s branched butylamine likely increases lipophilicity and half-life compared to ’s propyl/piperidine chains.

Biological Activity

3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine, with the CAS number 2241053-11-0, is a compound that has gained attention in pharmacological research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₂₅NO₂S
  • Molecular Weight : 295.4 g/mol
  • Structural Characteristics : The compound features a cyclobutyl ring, a methylsulfonyl group, and an amine functional group, which may contribute to its biological interactions.

The specific mechanism of action for this compound is not extensively documented in the literature. However, compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine reuptake inhibition. This suggests a possible role in mood regulation and appetite suppression.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antidepressant Activity : Similar compounds have been shown to enhance serotonergic activity, which could lead to antidepressant effects.
  • Appetite Suppression : Its structural similarity to sibutramine suggests potential use in weight management by modulating appetite.
  • Neuroprotective Properties : Some studies suggest that methylsulfonyl derivatives may possess neuroprotective effects through antioxidant activity.

Data Table of Related Compounds

Compound NameCAS NumberBiological ActivityReference
Sibutramine84485-00-7Appetite suppression
DPC423Not availableFactor Xa inhibition
Other AnalogVariousAntidepressant properties

Case Studies

  • Weight Management Trials : In clinical trials involving sibutramine analogs, patients showed significant weight loss compared to placebo groups, suggesting that similar mechanisms may be at play with this compound.
  • Mood Regulation Studies : Research on serotonin reuptake inhibitors has shown improvements in mood and anxiety levels in subjects, indicating potential uses for this compound in treating mood disorders.

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine, and how can reaction conditions be optimized?

The synthesis of this compound likely involves cyclobutane ring formation followed by functionalization. A plausible route includes:

  • Cyclobutane construction : Use [2+2] photocycloaddition or strain-driven ring closure to form the cyclobutyl core.
  • Sulfonyl group introduction : Electrophilic substitution or metal-catalyzed coupling (e.g., Suzuki) to attach the methylsulfonylphenyl moiety .
  • Amine functionalization : Reductive amination or nucleophilic substitution to install the butylamine chain.
    Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (e.g., low temps for photocycloaddition). Monitor purity via HPLC at each step .

Q. How should researchers structurally characterize this compound, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm cyclobutane geometry, methylsulfonylphenyl substitution, and amine proton environments.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C16_{16}H23_{23}NO2_2S) and isotopic patterns.
  • Infrared Spectroscopy (IR) : Identify sulfonyl (S=O, ~1350 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) functional groups .
    Data Cross-Validation : Compare spectral data with structurally related compounds (e.g., 1-(3-Methanesulfonylphenyl)ethanamine) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Target Binding : Radioligand displacement assays (e.g., for serotonin/dopamine receptors due to structural similarity to phenethylamines) .
  • Cellular Toxicity : MTT assays in HEK-293 or HepG2 cells to assess IC50_{50} values.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the methylsulfonyl and cyclobutyl groups?

  • Analog Synthesis : Prepare derivatives with:
    • Varying sulfonyl substituents (e.g., ethylsulfonyl, hydrogen).
    • Modified cyclobutane rings (e.g., fluorinated or expanded rings) .
  • Biological Testing : Compare potency in receptor-binding assays (e.g., 5-HT2A_{2A} vs. D2_2 receptors).
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and steric effects of the cyclobutyl group .

Q. Table 1: Example SAR Data for Analogues

SubstituentReceptor Binding Affinity (Ki, nM)Metabolic Stability (t1/2_{1/2}, min)
Methylsulfonyl (parent)5-HT2A_{2A}: 12 ± 245 ± 5
Ethylsulfonyl5-HT2A_{2A}: 28 ± 432 ± 3
Hydrogen (no sulfonyl)5-HT2A_{2A}: >100010 ± 2

Q. What strategies resolve contradictions in enantiomer-specific activity data for this compound?

  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to isolate (R)- and (S)-enantiomers .
  • Enantiomer-Specific Assays : Test each enantiomer in functional assays (e.g., cAMP accumulation for GPCR activity).
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., monoamine transporters) to determine absolute configuration .

Q. How can researchers address solubility challenges in pharmacokinetic studies?

  • Salt Formation : Synthesize hydrochloride salts (common for amines) to enhance aqueous solubility .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations for in vivo administration .
  • LogP Measurement : Determine octanol-water partition coefficients to guide formulation (target LogP <3 for CNS penetration) .

Q. What advanced analytical methods validate the compound’s stability under experimental conditions?

  • Forced Degradation Studies : Expose to heat (40°C), light (UV), and acidic/basic conditions; monitor decomposition via UPLC-MS .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe metabolic degradation pathways .

Key Considerations

  • Avoid Commercial Sources : Prioritize in-house synthesis or academic collaborations for analogs .
  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and validate assays with positive controls .

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